3-Bromo-8-methylbenzo[4,5]imidazo[1,2-A]pyridine is a complex heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities. This compound features a fused bicyclic structure that incorporates both imidazole and pyridine rings, making it a subject of interest in medicinal chemistry and pharmacology. The structural complexity of this compound allows it to interact with various biological targets, contributing to its potential therapeutic applications.
The compound can be classified as an imidazo[1,2-a]pyridine derivative, which is a significant class of nitrogen-containing heterocycles. These compounds have been extensively studied for their pharmacological properties, including antiviral, antibacterial, antiparasitic, anti-inflammatory, and anticancer activities . The specific structure of 3-Bromo-8-methylbenzo[4,5]imidazo[1,2-A]pyridine suggests potential applications in drug development due to its unique chemical properties.
The synthesis of 3-Bromo-8-methylbenzo[4,5]imidazo[1,2-A]pyridine can be achieved through several methods. A notable approach involves the use of α-bromoketones and 2-aminopyridines under mild conditions. Recent advancements have introduced solvent-free and catalyst-free protocols that enhance the efficiency of the synthesis process. For instance, a Fe(II)-catalyzed tandem coupling technique has been reported to facilitate the formation of various imidazo[1,2-a]pyridine derivatives without the need for additional solvents or catalysts .
The synthesis typically involves a one-pot reaction where the α-bromoketone undergoes nucleophilic substitution by the nitrogen atom in the 2-aminopyridine. This reaction leads to cyclization and subsequent bromination steps that yield the desired product. The reaction conditions are generally mild, often conducted at temperatures around 60°C to 90°C for several hours .
The molecular formula of 3-Bromo-8-methylbenzo[4,5]imidazo[1,2-A]pyridine is C_{10}H_{8}BrN_{3}, indicating it contains ten carbon atoms, eight hydrogen atoms, one bromine atom, and three nitrogen atoms. The structure consists of a benzo-fused imidazo-pyridine framework with a bromine substituent at the third position and a methyl group at the eighth position.
Key structural data include:
3-Bromo-8-methylbenzo[4,5]imidazo[1,2-A]pyridine is versatile in terms of chemical reactivity. It can participate in various reactions such as:
The reactions are often facilitated by employing mild conditions and can be optimized using different catalysts or reagents to achieve higher yields and selectivity. For example, reactions involving transition metals like palladium have shown promising results in forming complex derivatives from this compound .
The mechanism underlying the biological activity of 3-Bromo-8-methylbenzo[4,5]imidazo[1,2-A]pyridine is primarily attributed to its ability to interact with specific biological targets at the molecular level. It may act as an inhibitor or modulator of certain enzymes or receptors involved in disease pathways.
Studies have indicated that imidazo[1,2-a]pyridines exhibit significant activity against multidrug-resistant strains of bacteria and have been explored for their potential in treating tuberculosis and other infectious diseases . The exact mechanism often involves binding affinity studies and structure-activity relationship analyses to elucidate how modifications to the structure influence biological activity.
3-Bromo-8-methylbenzo[4,5]imidazo[1,2-A]pyridine has significant potential in pharmaceutical research due to its diverse biological activities. It is being investigated for:
Imidazo[1,2-a]pyridine represents a privileged scaffold in drug discovery due to its structural mimicry of purine nucleotides and versatile pharmacological profile. This fused bicyclic heterocycle exhibits broad bioactivity, including antitumor, antimicrobial, antiviral, and central nervous system (CNS)-targeting effects, as evidenced by marketed drugs like zolpidem (insomnia) and alpidem (anxiolytic) [3] [5]. The benzo-fused derivative benzo[4,5]imidazo[1,2-a]pyridine enhances this core structure through:
Table 1: Bioactive Benzo-Fused Imidazo[1,2-a]pyridine Derivatives
Compound | Substitution Pattern | Primary Activity | Target/Mechanism |
---|---|---|---|
Telacebec (Q203) | 3-Cyano,7-substituted | Antitubercular | Cytochrome bcc (QcrB) inhibition |
Compound 14 [9] | 3-Bromo,2-phenyl | Antiproliferative | DNA intercalation |
Complex-IV [6] | Au(III)-coordinated | Anticancer/Cytotoxic | DNA interaction |
3-Bromo-8-methyl derivative | 3-Br,8-CH₃ | Antibacterial/Antiproliferative | Undefined (QcrB interaction likely) |
Benzo[4,5]imidazo[1,2-a]pyridine derivatives exhibit enhanced pharmacological properties due to their unique structural features:
Planarity and Aromaticity: The tricyclic system adopts a near-planar conformation, enabling strong intercalation into DNA base pairs. This is evidenced by hypochromic shifts and viscosity increases in DNA-binding studies of Au(III) complexes containing this scaffold [6]. Such interactions are critical for antitumor activity, as observed in derivatives inhibiting topoisomerases or causing DNA strand breaks [1] [9].
Synthetic Accessibility: Key routes to access this scaffold include:
The specific substitution pattern in 3-bromo-8-methylbenzo[4,5]imidazo[1,2-a]pyridine confers distinct pharmacological advantages:
Antibacterial Synergy: Gold(III) complexes of bromo-imidazopyridines exhibit MIC values of 62–102 µM against Gram-positive pathogens (Staphylococcus aureus, Bacillus subtilis), significantly lower than ligands alone (220–320 µM) [6].
Role of 8-Methyl Substitution:
Table 2: Biological Activity of Select 3-Bromoimidazo[1,2-a]pyridine Derivatives
Compound | Substituents | Activity (IC₅₀ or MIC) | Biological System |
---|---|---|---|
Compound 14 [9] | 3-Br, 2-(imidazolinyl) | IC₅₀: 0.4 µM (HCT-116) | Colon carcinoma cells |
Complex IV [6] | 3-Br, Au(III) complex | MIC: 62 µM (B. subtilis) | Gram-positive bacteria |
Telacebec analog [5] | 3-Br, 7-ether | MIC: ≤0.006 µM (Mtb H37Rv) | Mycobacterium tuberculosis |
8-Methyl derivative [2] | 3-Br, 8-CH₃ | Log P: 2.8; t₁/₂: >4h (human microsomes) | Metabolic stability assay |
Halogenation—particularly bromination—critically influences the drug-likeness of imidazopyridine derivatives:
Optimal log P (2.5–3.5) balances solubility and absorption. For example, 3-bromo-8-methyl derivatives exhibit log P ~2.8–3.2, aligning with Lipinski’s Rule of Five [10].
Metabolic Consequences:
Resistance to Oxidative Metabolism: The C–Br bond (bond dissociation energy: 276 kJ/mol) resists CYP450 cleavage, reducing phase I metabolism. 3-Bromo derivatives exhibit >4-hour microsomal half-lives vs. <1 hour for non-halogenated versions [2] [7].
Target Binding Implications:
Table 3: Halogenation Effects on Key Pharmacokinetic Parameters
Parameter | 3-H-Imidazopyridine | 3-Br-Imidazopyridine | Change (%) | Measurement Context |
---|---|---|---|---|
log P | 1.5–2.0 | 2.5–3.5 | +66–75% | Octanol-water partition [7] [10] |
Microsomal t₁/₂ | <60 min | >240 min | >300% | Human liver microsomes [2] |
Aqueous Solubility | >500 µM | 50–100 µM | -80–90% | PBS pH 7.4 [7] [10] |
Plasma Protein Binding | 70–80% | 85–95% | +15–20% | Human serum albumin [2] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8